molecular formula C20H27N3O3S B2980486 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea CAS No. 2034573-35-6

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2980486
CAS No.: 2034573-35-6
M. Wt: 389.51
InChI Key: QOWJBQIXSGEGPB-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that features a complex structure incorporating a furan ring, a thiomorpholine moiety, and a methoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Intermediate: The initial step often involves the reaction of furan-2-carbaldehyde with thiomorpholine in the presence of a suitable base to form the intermediate 2-(furan-2-yl)-2-thiomorpholinoethanol.

    Urea Formation: This intermediate is then reacted with 4-methoxyphenethyl isocyanate under controlled conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenethyl urea derivatives.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The furan ring and thiomorpholine moiety may facilitate binding to specific sites, while the methoxyphenethyl group could enhance the compound’s overall stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(4-methoxyphenethyl)urea: Similar structure but with a morpholine ring instead of thiomorpholine.

    1-(2-(Furan-2-yl)-2-piperidinoethyl)-3-(4-methoxyphenethyl)urea: Contains a piperidine ring instead of thiomorpholine.

    1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-hydroxyphenethyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-25-17-6-4-16(5-7-17)8-9-21-20(24)22-15-18(19-3-2-12-26-19)23-10-13-27-14-11-23/h2-7,12,18H,8-11,13-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWJBQIXSGEGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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